molecular formula C10H5NO2 B12572378 Benzene, 1,2-diethynyl-4-nitro- CAS No. 302346-44-7

Benzene, 1,2-diethynyl-4-nitro-

Cat. No.: B12572378
CAS No.: 302346-44-7
M. Wt: 171.15 g/mol
InChI Key: QPXPYIVDFFUGPG-UHFFFAOYSA-N
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Description

Benzene, 1,2-diethynyl-4-nitro- is an organic compound with the molecular formula C10H5NO2 It is a derivative of benzene, where two ethynyl groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-diethynyl-4-nitro- typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Benzene, 1,2-diethynyl-4-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl or nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,2-diethynyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and reactivity patterns.

    Medicine: Research into its potential as a precursor for pharmaceuticals or as a probe in biochemical studies.

    Industry: Possible use in the production of advanced materials, such as polymers or electronic components, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of Benzene, 1,2-diethynyl-4-nitro- depends on the specific reactions it undergoes. For example:

    Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. The ethynyl groups can also influence the reactivity through conjugation and inductive effects.

    Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically facilitated by a catalyst or reducing agent.

Comparison with Similar Compounds

    Benzene, 1,2-dimethyl-4-nitro-: Similar in structure but with methyl groups instead of ethynyl groups.

    Benzene, 1,2-dichloro-4-nitro-: Contains chlorine atoms instead of ethynyl groups.

    Benzene, 1,2-diethynyl-4-amino-: Similar structure but with an amino group instead of a nitro group.

Uniqueness: Benzene, 1,2-diethynyl-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying reaction mechanisms and developing new materials.

Properties

CAS No.

302346-44-7

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

IUPAC Name

1,2-diethynyl-4-nitrobenzene

InChI

InChI=1S/C10H5NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h1-2,5-7H

InChI Key

QPXPYIVDFFUGPG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#C

Origin of Product

United States

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